Predicted LogP Divergence Between the 2,13‑Dione and 2,15‑Dione Regioisomers Quantifies Non‑Interchangeable Lipophilicity
The target compound (2,13‑dione) exhibits a predicted logP of 7.87, compared with a predicted logP of 7.10 for the 2,15‑dione regioisomer (CAS 4272‑08‑6), representing a ΔlogP of +0.77 [1]. This difference arises from the altered intramolecular hydrogen‑bond geometry between the two amide groups, which modulates the exposure of polar surface area (PSA 65.61 Ų for the 2,13‑dione) . A logP shift of this magnitude corresponds to an approximately 5.9‑fold difference in octanol‑water partition coefficient, meaning the 2,13‑dione will partition into lipid membranes significantly more readily than its 2,15‑dione counterpart. For cell‑based assays, this translates into non‑equivalent intracellular concentrations at identical extracellular dosing, a parameter that cannot be corrected by simple concentration adjustment without measuring the actual cellular uptake of each regioisomer independently.
| Evidence Dimension | Octanol-water partition coefficient (logP, predicted) |
|---|---|
| Target Compound Data | logP = 7.87 (1,14-Diazacyclohexacosane-2,13-dione, CAS 30204-68-3) |
| Comparator Or Baseline | logP = 7.10 (2,15-Dioxo-1,14-diazacyclohexacosane, CAS 4272-08-6) |
| Quantified Difference | ΔlogP = +0.77 (~5.9-fold higher octanol-water partitioning for the 2,13-dione) |
| Conditions | Predicted/calculated values from different cheminformatics platforms (Chemsrc for target; Molaid for comparator). No experimentally measured logP values were located for either regioisomer. |
Why This Matters
Procurement of the incorrect regioisomer would introduce an uncontrolled ~6‑fold difference in lipophilicity, invalidating any structure‑activity relationship (SAR) analysis built around the 2,13‑dione scaffold.
- [1] Molaid. 2,15-Dioxo-1,14-diazacyclohexacosane. CAS 4272-08-6. LogP: 7.1 (predicted); boiling point: 618.7±28.0 °C; density: 0.884±0.06 g/cm³. View Source
